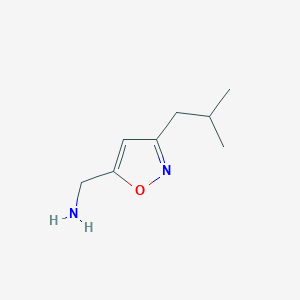

C-(3-Isobutyl-isoxazol-5-yl)-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Unfortunately, the search results did not provide specific information on the synthesis of “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Molecular Structure Analysis

The molecular structure of the similar compound, “(3-Isobutyl-isoxazol-5-yl)-carbamic acid phenyl ester”, is represented by the InChI string: InChI=1S/C14H16N2O3/c1-10(2)8-11-9-13(19-16-11)15-14(17)18-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,15,17) .Chemical Reactions Analysis

The search results did not provide specific information on the chemical reactions involving “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

Unfortunately, the search results did not provide specific information on the physical and chemical properties of “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .Scientific Research Applications

Chemistry and Synthesis

- Chemical Synthesis and Modification: The chemistry of isoxazole derivatives, including C-(3-Isobutyl-isoxazol-5-yl)-methylamine, is rich and varied, with applications in the synthesis of complex molecules. The compound 5-methylisoxazole-3-carboxamide (MICA), structurally related to C-(3-Isobutyl-isoxazol-5-yl)-methylamine, has been utilized as a bidentate auxiliary in Pd-catalyzed C(sp(3))-H bond activation, aiding in the efficient arylation and alkylation of α-aminobutanoic acid derivatives to form various non-natural amino acids (Pasunooti et al., 2015).

Biological and Medicinal Research

- Anticancer Potential: Certain isoxazole derivatives demonstrate significant cytotoxic activities against various tumor cell lines, showing promise as potential anticancer agents. For instance, 2‐Amino‐3‐cyano‐4‐(5‐arylisoxazol‐3‐yl)‐4H‐chromenes, structurally related to C-(3-Isobutyl-isoxazol-5-yl)-methylamine, have exhibited potent cytotoxic activity against human tumor cell lines like MCF-7, KB, Hep-G2, MDA-MB-231, and SKNMC (Akbarzadeh et al., 2012).

Material Science and Catalysis

- Catalysis and Synthesis of Complex Molecules: Certain isoxazole derivatives have been used in the synthesis of complex molecules and in catalysis. For instance, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and demonstrated to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, showcasing their potential in Green Chemistry (Bumagin et al., 2018).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “(3-Isobutyl-1,2-Oxazol-5-Yl)Methanol”, recommends consulting a physician in case of exposure . It’s important to note that this information may not directly apply to “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”, and specific safety data should be sought from reliable sources .

Future Directions

The search results did not provide specific information on the future directions of research or applications for “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .

Relevant Papers Unfortunately, the search results did not return any specific papers related to “C-(3-Isobutyl-isoxazol-5-yl)-methylamine”. More detailed information might be available in specialized chemical databases or scientific literature .

properties

IUPAC Name |

[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

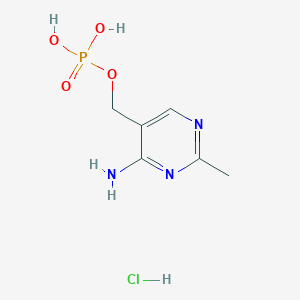

InChI |

InChI=1S/C8H14N2O/c1-6(2)3-7-4-8(5-9)11-10-7/h4,6H,3,5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEQBJYRBWRLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Isobutylisoxazol-5-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)

![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2539990.png)

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)